Cas no 41387-91-1 (4-(1,3-benzothiazol-2-yl)butanoic acid)

4-(1,3-benzothiazol-2-yl)butanoic acid structure
41387-91-1 structure
Nome del prodotto:4-(1,3-benzothiazol-2-yl)butanoic acid
Numero CAS:41387-91-1
MF:C11H11NO2S
MW:221.275541543961
MDL:MFCD00160099
CID:333779
PubChem ID:829788

4-(1,3-benzothiazol-2-yl)butanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Benzothiazolebutanoicacid
    • 4-BENZOTHIAZOL-2-YL-BUTYRIC ACID
    • 2-(3-carboxy-propyl)-benzthiazol
    • 4-(2-benzothiazolyl)butanoic acid
    • 4-(2-Benzothiazolyl)butansaeure
    • 4-(benzo[d]thiazol-2-yl)butanoic acid
    • 4-benzothiazol-2-ylbutanoic acid
    • 4-Benzothiazol-2-yl-buttersaeure
    • 4-Benzothiazolyl-butyric acid
    • AC1LGZTN
    • CBKinase1_000687
    • CBMicro_005694
    • 4-(1,3-benzothiazol-2-yl)butanoic acid
    • 4-(benzo[d]thiazol-2-yl)butanoicacid
    • DOTLYHUQAIHKEV-UHFFFAOYSA-N
    • CB07840
    • EN300-00916
    • Oprea1_706196
    • AT10956
    • HMS1673K14
    • Oprea1_190451
    • SDCCGMLS-0024784.P002
    • BB 0240544
    • 4-Benzothiazol-2-ylbutyric acid
    • SMR000070554
    • 41387-91-1
    • BRD-K02787834-001-01-5
    • VS-02164
    • HMS2327C08
    • SMSF0012029
    • BIM-0005539.P001
    • CS-0307460
    • MFCD00160099
    • CBKinase1_013087
    • AKOS000114844
    • Z56853718
    • F1901-0104
    • SCHEMBL243430
    • DTXSID80356714
    • A918474
    • MLS000099163
    • CHEMBL1531592
    • MDL: MFCD00160099
    • Inchi: InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14)
    • Chiave InChI: DOTLYHUQAIHKEV-UHFFFAOYSA-N
    • Sorrisi: O=C(O)CCCC1=NC2=CC=CC=C2S1

Proprietà calcolate

  • Massa esatta: 220.043224
  • Massa monoisotopica: 220.043224
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 81.3

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 148-150 °C
  • Punto di ebollizione: 414.3±28.0 °C at 760 mmHg
  • Punto di infiammabilità: 204.4±24.0 °C
  • Indice di rifrazione: 1.651
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

4-(1,3-benzothiazol-2-yl)butanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM112691-1g
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 95%
1g
$*** 2023-05-30
TRC
B412185-1g
4-(1,3-benzothiazol-2-yl)butanoic Acid
41387-91-1
1g
$ 295.00 2022-06-07
Enamine
EN300-00916-0.1g
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 95.0%
0.1g
$48.0 2025-02-21
Life Chemicals
F1901-0104-3mg
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 90%+
3mg
$94.5 2023-07-06
Life Chemicals
F1901-0104-20mg
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 90%+
20mg
$148.5 2023-07-06
Life Chemicals
F1901-0104-100mg
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 90%+
100mg
$372.0 2023-07-06
Life Chemicals
F1901-0104-10mg
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 90%+
10mg
$118.5 2023-07-06
Chemenu
CM112691-5g
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 95%
5g
$*** 2023-05-30
abcr
AB315099-5 g
4-Benzothiazol-2-yl-butyric acid, 95%; .
41387-91-1 95%
5g
€1012.20 2023-04-26
Life Chemicals
F1901-0104-40mg
4-(1,3-benzothiazol-2-yl)butanoic acid
41387-91-1 90%+
40mg
$210.0 2023-07-06
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:41387-91-1)4-(1,3-benzothiazol-2-yl)butanoic acid
A918474
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):155.0/446.0